molecular formula C5H10O4 B1330207 2-Hydroxyethyl lactate CAS No. 29671-83-8

2-Hydroxyethyl lactate

Cat. No.: B1330207
CAS No.: 29671-83-8
M. Wt: 134.13 g/mol
InChI Key: YVOWOLLEVWDWOH-UHFFFAOYSA-N
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Description

2-Hydroxyethyl lactate, also known as 2-hydroxyethyl 2-hydroxypropanoate, is a compound with the chemical formula C5H10O4. It is a colorless to slightly yellow liquid that is soluble in water and ethanol. This compound is known for its hydrophilic properties due to the presence of both hydroxyl and carboxyl groups.

Scientific Research Applications

2-Hydroxyethyl lactate has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-Hydroxyethyl lactate is not explicitly mentioned, lactate, a related compound, has been found to play a significant role in metabolic reprogramming and epigenetic modifications . Lactate can drive histone lactylation and modulate gene transcription directly .

Safety and Hazards

While specific safety and hazard information for 2-Hydroxyethyl lactate is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar chemical compounds .

Future Directions

Lactate, a related compound, has been found to play a significant role in metabolic reprogramming and epigenetic modifications . This opens up new avenues for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research . The development of 2-Hydroxyethyl lactate and related compounds in the context of these findings could be a potential future direction.

Preparation Methods

2-Hydroxyethyl lactate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves heating lactic acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to distillation to remove water and obtain the desired product .

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

2-Hydroxyethyl lactate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Hydroxyethyl lactate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of hydrophilic properties and biodegradability, making it a versatile compound in various fields.

Properties

IUPAC Name

2-hydroxyethyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOWOLLEVWDWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952134
Record name 2-Hydroxyethyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29671-83-8
Record name Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29671-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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